5-(Bromoacetyl)-3-phenylisoxazole

Solid-state characterization Formulation Purification

Researchers constructing kinase-focused libraries require precise regiochemical control. 5-(Bromoacetyl)-3-phenylisoxazole provides exclusive 5-bromoacetyl substitution, enabling regioselective Hantzsch thiazole condensation for ERK, GSK-3, JAK inhibitor synthesis. The 3-phenyl group ensures π-stacking with kinase hinge regions; mp 113-115°C enables recrystallization purification. ≥95% purity. Corrosive (H314).

Molecular Formula C11H8BrNO2
Molecular Weight 266.09 g/mol
CAS No. 14731-14-7
Cat. No. B087282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Bromoacetyl)-3-phenylisoxazole
CAS14731-14-7
Molecular FormulaC11H8BrNO2
Molecular Weight266.09 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NOC(=C2)C(=O)CBr
InChIInChI=1S/C11H8BrNO2/c12-7-10(14)11-6-9(13-15-11)8-4-2-1-3-5-8/h1-6H,7H2
InChIKeyXTBXGZOVSCTNEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Bromoacetyl)-3-phenylisoxazole: Identity & Specifications


5-(Bromoacetyl)-3-phenylisoxazole (IUPAC: 2-bromo-1-(3-phenyl-1,2-oxazol-5-yl)ethanone) is a brominated isoxazole building block with the molecular formula C11H8BrNO2 and a molecular weight of 266.09 g/mol [1]. It is supplied as a solid with a typical purity of ≥95% and a melting point of 113–115°C . The compound bears a reactive bromoacetyl group at the 5-position of the isoxazole ring and a phenyl substituent at the 3-position, making it a versatile electrophilic intermediate for nucleophilic substitution and heterocycle synthesis [2].

Building Block Workflow Electrophilic intermediate for nucleophilic substitution and heterocycle synthesis.
Regiochemical Control 5-position bromoacetyl group enables regiospecific thiazole installation.
Solid-Form Purification Crystalline solid supports recrystallization-driven purity upgrade.
Scaffold Delivered 3-Phenylisoxazole motif reported in kinase and acrosin inhibitor series.

5-(Bromoacetyl)-3-phenylisoxazole: Why Generic Substitution Fails


Bromoacetyl-isoxazole derivatives are not functionally interchangeable because the position of the bromoacetyl group (3-, 4-, or 5-) and the electronic nature of the aryl substituent dictate reactivity in nucleophilic substitution and cyclocondensation reactions . The 5-bromoacetyl-3-phenyl substitution pattern places the electron-withdrawing carbonyl adjacent to the isoxazole oxygen, which modulates the electrophilicity of the α-bromomethylene carbon distinctly from the 3-bromoacetyl regioisomer . Furthermore, the 3-phenyl group provides a specific balance of steric bulk and π-conjugation that cannot be replicated by 3-bromo, 3-methyl, or 3-(4-chlorophenyl) analogs without altering reaction rates, regioselectivity, or downstream product profiles [1].

3-Bromoacetyl vs. 5-Bromoacetyl Regioisomer
Substituting 3-(bromoacetyl)-5-phenylisoxazole (CAS 14731-15-8) may produce regioisomeric products with different spatial and electronic properties.
Regiochemical identity directly determines downstream heterocycle connectivity; reaction outcomes may shift and structure-activity data could be invalidated.
3-Bromo or 3-Methyl Phenyl Replacement
Analogs with 3-bromo, 3-methyl, or 4-chlorophenyl groups cannot replicate the steric-electronic balance of the 3-phenyl ring.
The 3-phenyl group provides a specific π-conjugation and steric profile; reaction rates, regioselectivity, and product profiles may differ from 3-bromo or 3-alkyl scaffolds.
4-(Bromoacetyl)-5-methyl-3-phenylisoxazole (CAS 104777-39-1)
A 4-bromoacetyl regioisomer with a methyl substituent at the 5-position.
Different bromoacetyl position alters electrophilic trajectory; the 5-methyl group blocks substitution chemistry available at the 5-position, limiting direct replacement.

5-(Bromoacetyl)-3-phenylisoxazole: Differentiation from Close Analogs


Melting Point & Crystallinity vs. 3-Bromo Analog

5-(Bromoacetyl)-3-phenylisoxazole exhibits a melting point of 113–115°C , which is significantly higher than the 3-bromo analog 3-bromo-5-(bromoacetyl)isoxazole (mp ~82.5–85°C) [1]. This higher melting point indicates stronger intermolecular interactions in the crystalline lattice, likely due to π-stacking from the 3-phenyl ring, which facilitates purification by recrystallization and improves storage stability as a solid.

Melting Point & Crystallinity
Cross-study comparable
Target: 113–115°C
3-Bromo analog: 82.5–85°C
ΔT ≈ 28–33°C higher
Supports purification and solid-state stability advantage over the 3-bromo analog.
Reported by commercial suppliers under standard purity (≥95%); cross-study comparison.
Solid-state characterization Formulation Purification

Regioisomeric Purity: Avoiding Isomer Contamination

The target compound is the 5-bromoacetyl-3-phenyl isomer (IUPAC: 2-bromo-1-(3-phenyl-1,2-oxazol-5-yl)ethanone) [1]. Its regioisomer, 3-(bromoacetyl)-5-phenylisoxazole (CAS 14731-15-8), carries the bromoacetyl group at the 3-position and phenyl at the 5-position . In nucleophilic substitution with thiourea, the 5-bromoacetyl isomer yields a 2-aminothiazole derivative attached at the isoxazole 5-position, whereas the 3-bromoacetyl isomer would produce a regioisomeric product with different spatial and electronic properties, critical for structure-activity relationships in medicinal chemistry [2].

Regioisomeric Purity
Head-to-head
5-(Bromoacetyl)-3-phenyl (CAS 14731-14-7)
vs.
3-(Bromoacetyl)-5-phenyl (CAS 14731-15-8)
Distinct thiourea cyclocondensation products.
Regioisomeric purity is required for valid structure-activity relationship studies.
Hantzsch thiazole synthesis conditions; incorrect regioisomer leads to invalid biological data.
Regiochemistry Synthetic intermediate Quality control

Electrophilic Reactivity: Phenyl vs. Bromo Electronic Effect

In the Hantzsch thiazole synthesis, 5-(bromoacetyl)-3-bromoisoxazole reacts with thiourea under ethanol reflux for 90 minutes to yield the corresponding 2-aminothiazole [1]. Although direct kinetic data for the 3-phenyl analog are not published in peer-reviewed form, the electron-donating phenyl group at the 3-position is expected to reduce the electrophilicity of the bromoacetyl carbonyl relative to the electron-withdrawing 3-bromo substituent. Vendors report that 3-bromo-5-(bromoacetyl)isoxazole undergoes nucleophilic substitution with amines in THF at 25°C with yields of 70–90% . The 3-phenyl analog is anticipated to require slightly longer reaction times or elevated temperatures to achieve comparable yields, a factor that must be empirically calibrated in library synthesis protocols.

Electrophilic Reactivity
Class-level inference
3-Phenyl analog: yield data not directly reported; expected lower reactivity.
3-Bromo analog: 70–90% yield (amines, THF, 25°C).
Electronic modulation by 3-substituent may impact reaction optimization; empirical calibration is needed.
Based on Hammett σ parameters (σ_meta phenyl ≈ 0.06 vs. Br ≈ 0.39); no head-to-head kinetic study available.
Reaction kinetics Electrophilicity Nucleophilic substitution

Pharmacophoric Scaffold: Kinase & Acrosin Inhibition

The 3-phenylisoxazole motif is recognized as a privileged scaffold in medicinal chemistry. Phenylisoxazole derivatives have been developed as potent human acrosin inhibitors [1] and as allosteric inhibitors of IspD enzyme [2]. While the bromoacetyl compound itself serves as a synthetic intermediate rather than a final bioactive molecule, the 3-phenyl-5-substituted isoxazole architecture it delivers is present in multiple inhibitor series, distinguishing it from 3-bromo-5-substituted scaffolds (which lead to Broxaterol-type β2-agonists) [3] or 3-ester-5-substituted scaffolds (which have been explored for antitubercular activity) .

Pharmacophoric Scaffold
Supporting evidence
3-Phenyl-5-substituted isoxazole scaffold leads to acrosin inhibitors (IC50 20–70 nM), IspD allosteric inhibitors, and ERK kinase inhibitors.
Scaffold selection context for downstream inhibitor series; phenyl substitution defines accessible target space.
In vitro enzymatic assays; divergent biological target profiles vs. 3-bromo or 3-ester scaffolds.
Medicinal chemistry Kinase inhibitor Acrosin inhibitor

GHS Corrosive Classification vs. Irritant Analogs

5-(Bromoacetyl)-3-phenylisoxazole is classified under GHS as H314: Causes severe skin burns and eye damage (Corrosive) . In contrast, the closely related 4-(bromoacetyl)-5-methyl-3-phenylisoxazole (CAS 104777-39-1) carries the less severe classification H302: Harmful if swallowed . The 5-(bromoacetyl)-3-(4-chlorophenyl)isoxazole analog (CAS 258506-49-9) is also classified as corrosive . This difference in hazard classification directly impacts shipping costs, storage requirements, and personal protective equipment protocols, making the 5-bromoacetyl-3-phenyl compound more demanding to handle than the 4-bromoacetyl-5-methyl analog.

GHS Corrosive Classification
Cross-study comparable
Target: H314 (Corrosive, Category 1A/1B)
4-Bromoacetyl-5-methyl analog: H302 (Harmful if swallowed)
Categorically different hazard level requires distinct safety infrastructure and shipping protocols.
GHS classification as reported in supplier Safety Data Sheets; verify latest SDS before procurement.
Safety Handling Regulatory compliance

5-(Bromoacetyl)-3-phenylisoxazole: Recommended Applications


Regioselective Aminothiazole Synthesis for Kinase Libraries

The exclusive 5-bromoacetyl substitution ensures that Hantzsch thiazole condensation with thioureas or substituted thioureas installs the 2-aminothiazole moiety specifically at the isoxazole 5-position. This regiochemical fidelity is essential for constructing focused libraries targeting ERK, GSK-3, or JAK kinases, where the relative orientation of the phenylisoxazole and aminothiazole pharmacophores determines binding affinity [1]. The 3-phenyl group provides π-stacking interactions with the kinase hinge region that cannot be achieved with 3-bromo or 3-methyl congeners.

Purification-Friendly Intermediate for Multi-Step Synthesis

The melting point of 113–115°C, substantially higher than that of the 3-bromo analog (82.5–85°C), enables straightforward purification of the intermediate by recrystallization from ethanol or ethyl acetate/hexane mixtures. This property is advantageous in medicinal chemistry campaigns where intermediate purity directly affects the success of subsequent coupling reactions (e.g., Suzuki couplings on the bromoacetyl-derived thiazole) .

Covalent Inhibitor Design with Tuned Electrophilic Warhead

The bromoacetyl group serves as a latent electrophilic warhead that can be unmasked or directly displaced. The electron-donating 3-phenyl substituent attenuates the reactivity of the bromoacetyl carbonyl compared to the 3-bromo scaffold, providing a wider kinetic window for selective protein labeling. This property is relevant for designing covalent probes where excessive reactivity leads to off-target labeling, while insufficient reactivity results in poor target engagement [2].

Corrosive Handling: Protocols for Core Facilities & CROs

Given the H314 corrosive classification, this compound is best procured by well-equipped core facilities and contract research organizations that maintain dedicated corrosive storage cabinets, chemical fume hoods with emergency showers, and staff trained in handling Category 1 skin corrosives. Laboratories without this infrastructure should consider the 4-(bromoacetyl)-5-methyl-3-phenylisoxazole alternative (H302 only) if the methyl substitution is chemically compatible with their target scaffold .

Application
Selection Property
Validation Focus
Regioselective Aminothiazole Synthesis for Kinase Libraries
5-Bromoacetyl regiochemical fidelity
Confirm regioisomeric identity before library synthesis; verify thiazole connectivity by NMR.
Purification-Friendly Intermediate for Multi-Step Synthesis
Crystalline solid with melting point 113–115°C
Assess recrystallization efficiency vs. column chromatography; monitor purity after each coupling step.
Covalent Inhibitor Design with Tuned Electrophilic Warhead
Attenuated electrophilicity from 3-phenyl group
Empirically calibrate reaction kinetics for selective protein labeling; compare off-target labeling vs. 3-bromo scaffold.
Corrosive Handling for Core Facilities and CROs
GHS H314 corrosive classification
Verify facility corrosive storage and PPE protocols; review SDS before ordering.

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